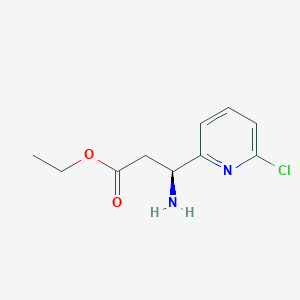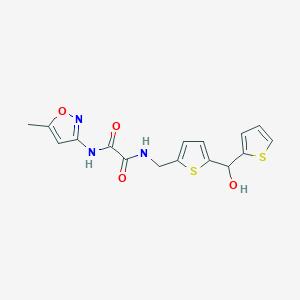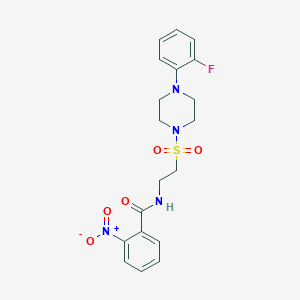
(3-Fluoro-5-methylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-methylphenyl)methanamine hydrochloride, also known as 3-F-5-MeO-MA, is a psychoactive drug that belongs to the class of phenethylamines. It is a synthetic compound that has been developed for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential as a research tool for studying the mechanisms of action of other psychoactive drugs.
Mechanism Of Action
The mechanism of action of (3-Fluoro-5-methylphenyl)methanamine hydrochloride is not fully understood. However, it is believed to interact with various receptors in the brain, including the serotonin 5-HT2A receptor, which is known to play a key role in the effects of hallucinogenic drugs. This interaction may lead to changes in the activity of certain neurotransmitters, resulting in altered perception, mood, and cognition.
Biochemical And Physiological Effects
The biochemical and physiological effects of (3-Fluoro-5-methylphenyl)methanamine hydrochloride are not well characterized. However, it is believed to have similar effects to other psychoactive drugs that interact with the serotonin 5-HT2A receptor, including altered perception, mood, and cognition. It may also have effects on other neurotransmitter systems, such as dopamine and norepinephrine.
Advantages And Limitations For Lab Experiments
One advantage of using (3-Fluoro-5-methylphenyl)methanamine hydrochloride in lab experiments is its high purity and consistent quality, which allows for accurate and reproducible results. Additionally, its ability to interact with the serotonin 5-HT2A receptor makes it a useful tool for studying the mechanisms of action of other psychoactive drugs.
One limitation of using (3-Fluoro-5-methylphenyl)methanamine hydrochloride in lab experiments is its potential for toxicity and adverse effects. As with any psychoactive compound, it should be handled with caution and appropriate safety measures should be taken.
Future Directions
There are several future directions for research involving (3-Fluoro-5-methylphenyl)methanamine hydrochloride. One area of interest is its potential as a research tool for studying the mechanisms of action of other psychoactive drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is a need for additional studies to evaluate the safety and toxicity of this compound.
Synthesis Methods
The synthesis of (3-Fluoro-5-methylphenyl)methanamine hydrochloride involves the reaction of 3-fluoro-5-methylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
(3-Fluoro-5-methylphenyl)methanamine hydrochloride has been used extensively in scientific research to study the mechanisms of action of other psychoactive drugs. It has been shown to interact with various receptors in the brain, including the serotonin 5-HT2A receptor, which is known to play a key role in the effects of hallucinogenic drugs. This compound has also been used as a reference standard in the analysis of other psychoactive compounds.
properties
IUPAC Name |
(3-fluoro-5-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYFEYXWECSQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-methylphenyl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2908273.png)

![N-benzyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2908279.png)



![3-(3,4-Dimethylphenyl)-6-({[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2908284.png)


![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908288.png)


![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2908292.png)
![(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2908293.png)